LogP Differential: 3-Bromo-5-ethoxy-4-methoxy vs. Debrominated Analog
The target compound exhibits a predicted ACD/LogP of 2.94, which is approximately 0.65 log units higher than that of its debrominated analog 3-ethoxy-4-methoxybenzaldehyde (estimated LogP ~2.29 based on the removal of the hydrophobic bromine atom from the scaffold) [1]. This increased lipophilicity directly impacts membrane permeability and distribution coefficients, making the brominated compound more suitable for applications requiring enhanced passive diffusion across biological membranes. The ACD/LogD at pH 5.5 for the target compound is 2.46, with an ACD/BCF of 43.81, indicating moderate bioaccumulation potential that must be factored into environmental safety assessments distinct from the debrominated analog .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.94; ACD/LogD (pH 5.5) = 2.46; ACD/BCF (pH 5.5) = 43.81 |
| Comparator Or Baseline | 3-Ethoxy-4-methoxybenzaldehyde (debrominated analog, CAS 1131-52-8). ACD/LogP estimated at ~2.29 (based on scaffold subtraction of Br contribution ~0.65) [1]. |
| Quantified Difference | ΔLogP ≈ +0.65 log units (target compound more lipophilic). |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform PhysChem Module v14.00; KOWWIN v1.67 estimate consistent at Log Kow = 2.74 . |
Why This Matters
Higher LogP translates to greater membrane permeability and altered tissue distribution, which is critical when selecting a synthetic intermediate intended for cell-based or in vivo pharmacological studies where cellular uptake is a determinant of efficacy.
- [1] Patent CN107827722B. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Describes the non-brominated comparator scaffold. View Source
